molecular formula C21H18BrFN2O4S B262770 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide

2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide

Numéro de catalogue B262770
Poids moléculaire: 493.3 g/mol
Clé InChI: RWFHHPFHRQGFPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1999 by Bayer AG and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mécanisme D'action

2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells and is responsible for promoting cell proliferation and survival. By inhibiting RAF kinases, 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 can block this pathway and induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting RAF kinases, it also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 has also been shown to induce apoptosis in cancer cells and inhibit tumor cell invasion and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 in lab experiments is its specificity for RAF kinases, which allows for more targeted inhibition of the MAPK/ERK signaling pathway. However, one limitation is that it can also inhibit the activity of other kinases, which can lead to off-target effects.

Orientations Futures

There are several future directions for research on 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006. One area of focus is the development of more specific inhibitors of RAF kinases that can avoid off-target effects. Another area of research is the combination of 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 with other therapeutic agents to enhance its efficacy in cancer treatment. Additionally, there is ongoing research on the use of 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 in the treatment of other types of cancer, such as thyroid and pancreatic cancer.

Méthodes De Synthèse

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 involves a multistep process that begins with the reaction of 4-bromo-3-methylphenol with sodium hydride to form the corresponding phenoxide. This intermediate is then reacted with 4-fluoroaniline to form the key intermediate, which is then coupled with N-(chloroacetyl)-p-toluenesulfonamide to form 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006.

Applications De Recherche Scientifique

2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis.

Propriétés

Nom du produit

2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide

Formule moléculaire

C21H18BrFN2O4S

Poids moléculaire

493.3 g/mol

Nom IUPAC

2-(4-bromo-3-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H18BrFN2O4S/c1-14-12-18(8-11-20(14)22)29-13-21(26)24-16-6-9-19(10-7-16)30(27,28)25-17-4-2-15(23)3-5-17/h2-12,25H,13H2,1H3,(H,24,26)

Clé InChI

RWFHHPFHRQGFPA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br

SMILES canonique

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.